
methyl(3S)-4-amino-3-methylbutanoatehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl(3S)-4-amino-3-methylbutanoatehydrochloride is a chemical compound with a specific stereochemistry, indicating the spatial arrangement of atoms in the molecule. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl(3S)-4-amino-3-methylbutanoatehydrochloride typically involves the esterification of the corresponding amino acid, followed by the formation of the hydrochloride salt. The reaction conditions often include the use of methanol as a solvent and hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing automated reactors to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction conditions is crucial to obtain the desired stereochemistry and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl(3S)-4-amino-3-methylbutanoatehydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can convert the amino group to a nitro group or other oxidized forms.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives.
Applications De Recherche Scientifique
Methyl(3S)-4-amino-3-methylbutanoatehydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of methyl(3S)-4-amino-3-methylbutanoatehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, affecting the activity of these targets and modulating various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl(3S)-4-amino-3-methylbutanoate
- Ethyl(3S)-4-amino-3-methylbutanoate
- Methyl(3S)-4-amino-3-ethylbutanoate
Uniqueness
Methyl(3S)-4-amino-3-methylbutanoatehydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride salt, which can influence its solubility and reactivity compared to similar compounds.
Propriétés
Formule moléculaire |
C6H14ClNO2 |
|---|---|
Poids moléculaire |
167.63 g/mol |
Nom IUPAC |
methyl (3S)-4-amino-3-methylbutanoate;hydrochloride |
InChI |
InChI=1S/C6H13NO2.ClH/c1-5(4-7)3-6(8)9-2;/h5H,3-4,7H2,1-2H3;1H/t5-;/m0./s1 |
Clé InChI |
ISARYZPDAVBWAR-JEDNCBNOSA-N |
SMILES isomérique |
C[C@@H](CC(=O)OC)CN.Cl |
SMILES canonique |
CC(CC(=O)OC)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





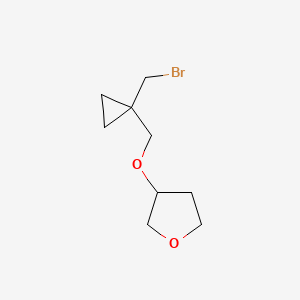
![N-[3-(2,3-dihydro-1H-inden-5-yl)-1,2-oxazol-5-yl]prop-2-enamide](/img/structure/B15315106.png)

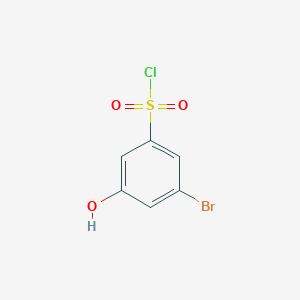
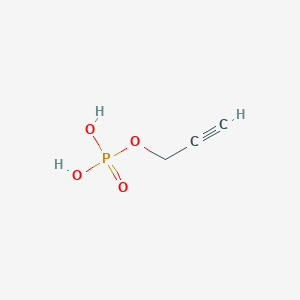
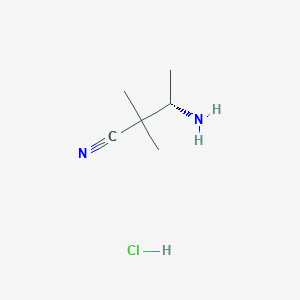
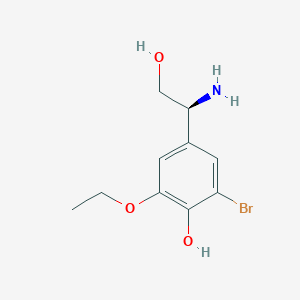
aminehydrochloride](/img/structure/B15315140.png)
![4-Azaspiro[2.6]nonanehydrochloride](/img/structure/B15315145.png)
![(|AR,|AR)-|A-(2,3-Dihydro-1,4-benzodioxin-6-yl)-|A-[(2-hydroxy-1-phenylethyl)amino]-1-pyrrolidinepropanol](/img/structure/B15315150.png)
![ethyl 4-[[(E)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enoyl]amino]benzoate](/img/structure/B15315156.png)
